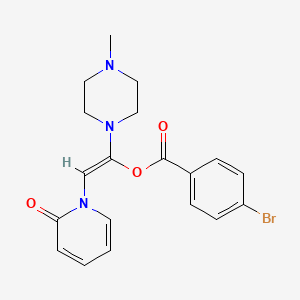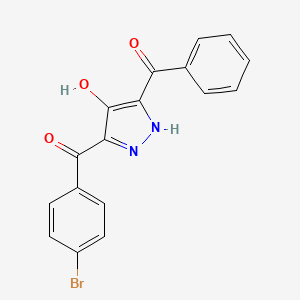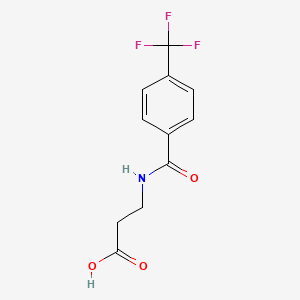![molecular formula C16H23N7O3 B14946895 2-[6,7-Dimethoxy-2-(4-methylpiperazin-1-yl)quinazolin-4-yl]hydrazinecarboxamide](/img/structure/B14946895.png)
2-[6,7-Dimethoxy-2-(4-methylpiperazin-1-yl)quinazolin-4-yl]hydrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[6,7-Dimethoxy-2-(4-methylpiperazino)-4-quinazolinyl]-1-hydrazinecarboxamide is a complex organic compound known for its significant applications in medicinal chemistry. This compound is characterized by its quinazoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The presence of methoxy groups and a piperazine moiety further enhances its chemical properties, making it a valuable compound in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[6,7-dimethoxy-2-(4-methylpiperazino)-4-quinazolinyl]-1-hydrazinecarboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 2-aminobenzonitrile with dimethoxybenzaldehyde to form the quinazoline core. This intermediate is then reacted with 4-methylpiperazine under controlled conditions to introduce the piperazine moiety. Finally, the hydrazinecarboxamide group is introduced through a reaction with hydrazine hydrate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Advanced techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the quinazoline core, converting it to tetrahydroquinazoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
2-[6,7-Dimethoxy-2-(4-methylpiperazino)-4-quinazolinyl]-1-hydrazinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer properties due to its ability to interfere with cell signaling pathways.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals .
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of specific enzymes and receptors. It targets alpha-1 adrenergic receptors, leading to the relaxation of smooth muscle in blood vessels and the prostate. This mechanism is similar to that of terazosin, a known alpha-1 adrenergic antagonist .
Vergleich Mit ähnlichen Verbindungen
- 6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine
- 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine
Comparison: While these compounds share structural similarities, 2-[6,7-dimethoxy-2-(4-methylpiperazino)-4-quinazolinyl]-1-hydrazinecarboxamide is unique due to the presence of the hydrazinecarboxamide group. This functional group enhances its biological activity and potential therapeutic applications, distinguishing it from other quinazoline derivatives .
Eigenschaften
Molekularformel |
C16H23N7O3 |
|---|---|
Molekulargewicht |
361.40 g/mol |
IUPAC-Name |
[[6,7-dimethoxy-2-(4-methylpiperazin-1-yl)quinazolin-4-yl]amino]urea |
InChI |
InChI=1S/C16H23N7O3/c1-22-4-6-23(7-5-22)16-18-11-9-13(26-3)12(25-2)8-10(11)14(19-16)20-21-15(17)24/h8-9H,4-7H2,1-3H3,(H3,17,21,24)(H,18,19,20) |
InChI-Schlüssel |
QJWADJZQHZDQBT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NNC(=O)N)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{4-[(2-chloro-5-nitrophenyl)sulfonyl]piperazin-1-yl}-N-(furan-2-ylmethyl)-2-nitroaniline](/img/structure/B14946813.png)

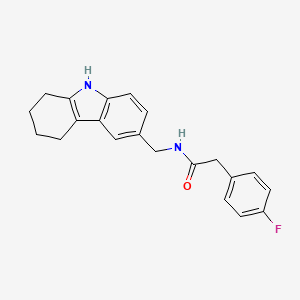
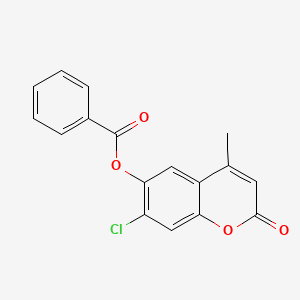
![N-(3-bromophenyl)-2-[1-methyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide](/img/structure/B14946830.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B14946847.png)
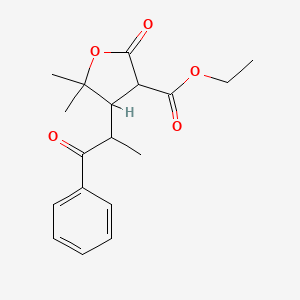
![1-[(4-Bromophenyl)sulfonyl]-4-[4-nitro-3-(piperidin-1-yl)phenyl]piperazine](/img/structure/B14946856.png)
![N-(2,6-dichlorophenyl)-2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B14946861.png)
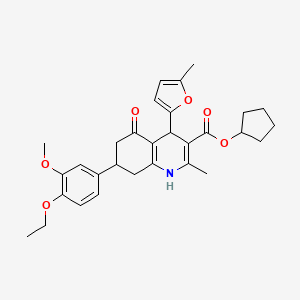
![2-Oxa-15-azatetracyclo[7.5.3.0(1,10).0(3,8)]heptadeca-3(8),4,6-triene-17-carboxylic acid, 16-oxo-, ethyl ester](/img/structure/B14946871.png)
